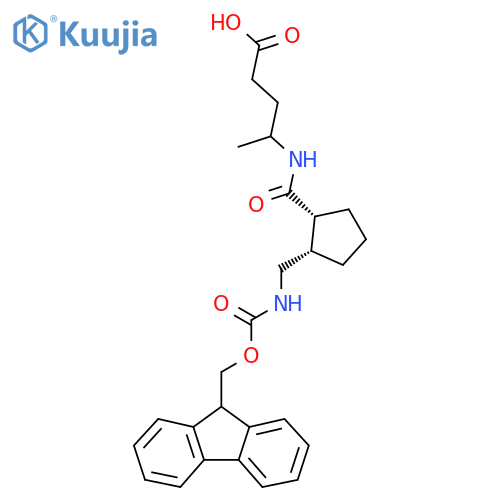

Cas no 2228052-57-9 (rac-4-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentylformamido}pentanoic acid)

rac-4-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentylformamido}pentanoic acid 化学的及び物理的性質

名前と識別子

-

- rac-4-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentylformamido}pentanoic acid

- 2228052-57-9

- EN300-1501599

- rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}pentanoic acid

-

- インチ: 1S/C27H32N2O5/c1-17(13-14-25(30)31)29-26(32)19-12-6-7-18(19)15-28-27(33)34-16-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h2-5,8-11,17-19,24H,6-7,12-16H2,1H3,(H,28,33)(H,29,32)(H,30,31)/t17?,18-,19-/m1/s1

- InChIKey: JCRDACKHUZQNMO-OMKBGSMGSA-N

- SMILES: O=C([C@@H]1CCC[C@@H]1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C)CCC(=O)O

計算された属性

- 精确分子量: 464.23112213g/mol

- 同位素质量: 464.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 34

- 回転可能化学結合数: 10

- 複雑さ: 706

- 共价键单元数量: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- XLogP3: 3.9

rac-4-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentylformamido}pentanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1501599-2500mg |

rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}pentanoic acid |

2228052-57-9 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1501599-1.0g |

rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}pentanoic acid |

2228052-57-9 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1501599-50mg |

rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}pentanoic acid |

2228052-57-9 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1501599-1000mg |

rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}pentanoic acid |

2228052-57-9 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1501599-100mg |

rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}pentanoic acid |

2228052-57-9 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1501599-500mg |

rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}pentanoic acid |

2228052-57-9 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1501599-5000mg |

rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}pentanoic acid |

2228052-57-9 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1501599-10000mg |

rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}pentanoic acid |

2228052-57-9 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1501599-250mg |

rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}pentanoic acid |

2228052-57-9 | 250mg |

$3099.0 | 2023-09-27 |

rac-4-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentylformamido}pentanoic acid 関連文献

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

rac-4-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentylformamido}pentanoic acidに関する追加情報

Racemic 4-{(1R,2S)-2-(Fluorenylmethoxycarbonylamino)methylcyclopentylformamido}pentanoic Acid: A Comprehensive Overview

Racemic 4-{(1R,2S)-2-(Fluorenylmethoxycarbonylamino)methylcyclopentylformamido}pentanoic acid, identified by the CAS number 2228052-57-9, is a complex organic compound with significant applications in the fields of chemistry and pharmacology. This compound is notable for its intricate structure, which includes a cyclopentane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a pentanoic acid moiety. The stereochemistry of the molecule, specified as (1R,2S), plays a crucial role in its biological activity and synthetic utility.

The Fmoc group, a well-known protecting group in peptide synthesis, is attached to the amino group within the molecule. This feature makes the compound particularly valuable in the synthesis of peptides and other bioactive molecules. Recent studies have highlighted the importance of Fmoc-based reagents in improving the efficiency and specificity of peptide coupling reactions. For instance, researchers have demonstrated that the use of Fmoc derivatives can significantly enhance the yield and purity of peptide products, making them indispensable in modern drug discovery processes.

The cyclopentane ring in the structure introduces rigidity and stability to the molecule, which are essential properties for maintaining its bioactivity. The stereochemistry at positions 1R and 2S ensures that the molecule adopts a specific conformation that is critical for its interactions with biological targets. This aspect has been extensively studied in recent years, with computational chemistry playing a pivotal role in understanding the relationship between molecular structure and function.

Recent advancements in analytical techniques have enabled researchers to gain deeper insights into the physical and chemical properties of this compound. For example, high-resolution mass spectrometry has been used to confirm the molecular weight and structural integrity of racemic 4-{(1R,2S)-2-(Fluorenylmethoxycarbonylamino)methylcyclopentylformamido}pentanoic acid. Additionally, nuclear magnetic resonance (NMR) spectroscopy has provided detailed information about its stereochemical configuration and dynamic behavior in solution.

In terms of applications, this compound has shown promise in various areas of medicinal chemistry. Its ability to act as a precursor for peptide synthesis makes it a valuable tool in drug design. Furthermore, its unique structural features have led to investigations into its potential as a therapeutic agent in treating conditions such as cancer and neurodegenerative diseases. Recent studies have explored its ability to modulate key signaling pathways involved in these diseases, highlighting its potential as a lead compound for drug development.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and peptide synthesis. The use of Fmoc chemistry ensures that intermediate steps are highly controlled, leading to high-purity products. Recent innovations in catalytic asymmetric synthesis have also opened new avenues for producing enantiomerically pure versions of this compound, which are essential for studying its stereochemical effects on biological systems.

In conclusion, racemic 4-{(1R,2S)-2-(Fluorenylmethoxycarbonylamino)methylcyclopentylformamido}pentanoic acid (CAS No. 2228052-57-9) is a versatile compound with significant implications for both academic research and industrial applications. Its unique structure, combined with advancements in synthetic and analytical techniques, positions it as an important player in the ongoing quest for novel therapeutic agents.

2228052-57-9 (rac-4-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentylformamido}pentanoic acid) Related Products

- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)

- 2411237-53-9(N-{2-(N-methylacetamido)phenylmethyl}prop-2-enamide)

- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)

- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)

- 19755-32-9(1-Propanamine, 3-(diphenylphosphinyl)-)

- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)

- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)

- 93145-74-5(Isonicotinic acid decyl ester)

- 1268519-33-0(4-(Methylsulfonyl)pyridin-2(1H)-one)

- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)